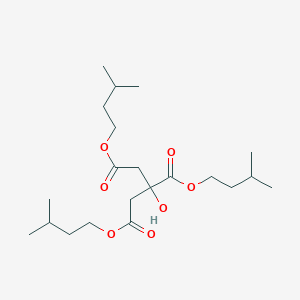
2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Overview
Description
Synthesis Analysis
The synthesis of this compound is relatively complex and typically requires a chemical reaction. A common method involves reacting 2,6-diphenyl-4-methoxyphenol with 2,4,6-triphenylpyridine .Molecular Structure Analysis
The empirical formula of this compound is C41H29NO, and it has a molecular weight of 551.68 .Chemical Reactions Analysis
This compound can be used as a redox indicator to measure the reducing properties of substances. It is also a commonly used natural antioxidant that can be used to detect and evaluate the antioxidant properties of food, drugs, and cosmetics .Physical And Chemical Properties Analysis
This compound is a solid with a dark green to very dark grey color . It has a melting point of 271-275 °C (lit.) . It is slightly soluble in chloroform and ethyl acetate when sonicated .Scientific Research Applications
Solvatochromism
- Scientific Field : Chemistry, specifically solvatochromism .
- Summary of the Application : “2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate”, also known as Reichardt’s dye, is used as an indicator for the determination of solvent polarity by solvatochromism . Solvatochromism is the ability of a chemical substance to change color due to alterations in the solvent polarity .
- Methods of Application or Experimental Procedures : The dye is used in a solution with the solvent under study. The color change is observed and used to determine the polarity of the solvent .
- Results or Outcomes : The results are a qualitative or quantitative measure of the solvent’s polarity. This can be useful in various fields of chemistry where solvent polarity plays a crucial role .
Molecular Dynamics Modelling
- Scientific Field : Computational Chemistry .
- Summary of the Application : This compound is used in molecular dynamics modelling to study the location character of solvatochromic betaine dyes of different hydrophobicity in ionic surfactant micelles .
- Methods of Application or Experimental Procedures : The dye is used in computational models to simulate the behavior of solvatochromic betaine dyes in ionic surfactant micelles .
- Results or Outcomes : The results provide insights into the behavior of these dyes in different environments, which can be useful for understanding their solvatochromic properties .
Detection of Amines
- Scientific Field : Analytical Chemistry .
- Summary of the Application : “2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate” is useful for solution phase and vapochromic detection of amines .
- Methods of Application or Experimental Procedures : The dye is used in a solution with the amine under study. The color change is observed and used to detect the presence of the amine .
- Results or Outcomes : The results are a qualitative or quantitative measure of the presence of amines. This can be useful in various fields of chemistry where detection of amines is required .
Study of Surfactants
- Scientific Field : Physical Chemistry .
- Summary of the Application : The solvatochromic behavior of “2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate” was studied spectrophotometrically in micellar solutions of various cationic surfactants .
- Methods of Application or Experimental Procedures : The dye is used in a solution with the surfactant under study. The color change is observed and used to study the properties of the surfactant .
- Results or Outcomes : The results provide insights into the behavior of these surfactants, which can be useful for understanding their properties .
Molecular Dynamics Modelling
- Scientific Field : Computational Chemistry .
- Summary of the Application : This compound is used in molecular dynamics modelling to study the location character of solvatochromic betaine dyes of different hydrophobicity in ionic surfactant micelles .
- Methods of Application or Experimental Procedures : The dye is used in computational models to simulate the behavior of solvatochromic betaine dyes in ionic surfactant micelles .
- Results or Outcomes : The results provide insights into the behavior of these dyes in different environments, which can be useful for understanding their solvatochromic properties .
Detection of Amines
- Scientific Field : Analytical Chemistry .
- Summary of the Application : “2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate” is useful for solution phase and vapochromic detection of amines .
- Methods of Application or Experimental Procedures : The dye is used in a solution with the amine under study. The color change is observed and used to detect the presence of the amine .
- Results or Outcomes : The results are a qualitative or quantitative measure of the presence of amines. This can be useful in various fields of chemistry where detection of amines is required .
Study of Surfactants
- Scientific Field : Physical Chemistry .
- Summary of the Application : The solvatochromic behavior of “2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate” was studied spectrophotometrically in micellar solutions of various cationic surfactants .
- Methods of Application or Experimental Procedures : The dye is used in a solution with the surfactant under study. The color change is observed and used to study the properties of the surfactant .
- Results or Outcomes : The results provide insights into the behavior of these surfactants, which can be useful for understanding their properties .
Safety And Hazards
The compound is relatively safe under general use conditions . It is a non-flammable solid, but contact with flammable materials and high temperatures should be avoided . During operation, appropriate personal protective equipment, such as laboratory gloves and glasses, should be worn to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
2,6-diphenyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H29NO/c43-41-37(31-18-8-2-9-19-31)28-36(29-38(41)32-20-10-3-11-21-32)42-39(33-22-12-4-13-23-33)26-35(30-16-6-1-7-17-30)27-40(42)34-24-14-5-15-25-34/h1-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVWIIOKHRNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373025 | |
| Record name | Reichardt's dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reichardt's dye | |
CAS RN |
10081-39-7 | |
| Record name | Betaine 30 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10081-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reichardt's dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIPHENYL-4-(2,4,6-TRIPHENYL-1-PYRIDINIUM)PHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN977V8PG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





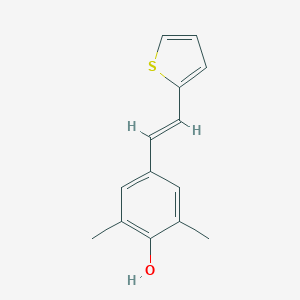
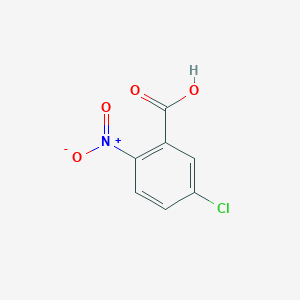


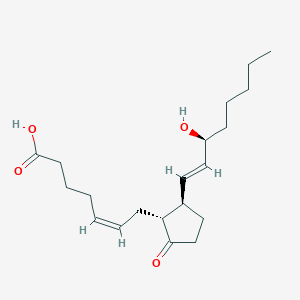

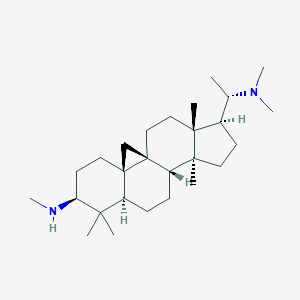

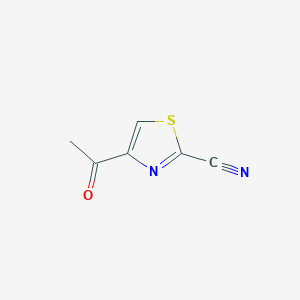
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

